molecular formula C11H14Cl2N2 B13539672 (1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride

(1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride

Cat. No.: B13539672
M. Wt: 245.14 g/mol
InChI Key: KABKCAFYVHQHAT-YCBDHFTFSA-N
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Description

(1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride is a chiral amine salt featuring a quinoline moiety. The quinoline group (a bicyclic aromatic system with a benzene ring fused to a pyridine ring) at the 3-position distinguishes it from simpler aryl- or heteroaryl-substituted ethanamine derivatives. Its molecular formula is C₁₁H₁₄Cl₂N₂, with a molecular weight of 245.15 g/mol (calculated).

Quinoline derivatives are widely studied for antimicrobial, anticancer, and kinase-inhibitory properties due to their ability to intercalate into DNA or bind enzyme active sites . The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

(1R)-1-quinolin-3-ylethanamine;dihydrochloride

InChI

InChI=1S/C11H12N2.2ClH/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10;;/h2-8H,12H2,1H3;2*1H/t8-;;/m1../s1

InChI Key

KABKCAFYVHQHAT-YCBDHFTFSA-N

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2N=C1)N.Cl.Cl

Canonical SMILES

CC(C1=CC2=CC=CC=C2N=C1)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Heterocyclic Synthesis: The quinoline ring can be synthesized via various methods, such as the Skraup synthesis or Friedländer synthesis. These involve cyclization of aniline derivatives with aldehydes or ketones in acidic conditions.

    Ethylamine Attachment: The ethylamine group can be introduced through reductive amination of an appropriate aldehyde or ketone using ammonia or primary amines.

Industrial Production::
  • Large-scale production typically involves optimized versions of the above synthetic routes. Industrial processes focus on efficiency, yield, and safety.

Chemical Reactions Analysis

Reactions::

    Oxidation: The quinoline ring can undergo oxidation to form quinolinic acid, an important intermediate in the biosynthesis of NAD+.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

    Substitution: Quinoline derivatives participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

Major Products::
  • Oxidation: Quinolinic acid.
  • Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Quinoline derivatives serve as versatile building blocks in organic synthesis.

    Biology: Quinolines exhibit antimicrobial, antiviral, and antiparasitic properties.

    Medicine: Some quinoline-based drugs are used to treat malaria (e.g., chloroquine).

    Industry: Quinolines find applications in dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

  • The compound’s effects depend on its specific use. For example, antimalarial quinolines inhibit heme polymerization in Plasmodium parasites.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group CAS Number
(1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride C₁₁H₁₄Cl₂N₂ 245.15 Quinolin-3-yl Not available
(1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂ 213.08 3-Fluoropyridin-2-yl 1391475-97-0
(R)-1-(3-chloro-4-methylphenyl)ethan-1-amine hydrochloride C₉H₁₃Cl₂N 206.11 3-Chloro-4-methylphenyl 856562-92-0
(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine hydrochloride C₁₀H₁₆ClNO 201.69 4-Methoxy-3-methylphenyl 2137098-40-7
Key Observations:

Substituent Effects: The quinolin-3-yl group imparts greater aromatic bulk and lipophilicity compared to pyridyl or phenyl derivatives. This may enhance membrane permeability but reduce aqueous solubility unless counterbalanced by salt formation (e.g., dihydrochloride). Halogenated analogs (e.g., 3-fluoropyridin-2-yl in , 3-chloro-4-methylphenyl in ) introduce electronegative groups that influence electronic properties and binding interactions.

Molecular Weight: The quinoline derivative has the highest molecular weight (245.15 g/mol), reflecting its larger aromatic system. This contrasts with simpler phenyl derivatives (e.g., 201.69–206.11 g/mol).

Salt Forms: All compounds are hydrochloride or dihydrochloride salts, improving solubility and stability. Dihydrochloride salts (e.g., ) generally exhibit higher solubility than monohydrochlorides.

Pharmacological and Functional Implications

  • Quinoline Derivatives: Likely exhibit DNA intercalation or topoisomerase inhibition, as seen in fluoroquinolone antibiotics . The 3-position substitution may favor interactions with hydrophobic enzyme pockets.
  • Pyridyl/Phenyl Analogs : Smaller substituents (e.g., 3-fluoropyridin-2-yl in ) are often optimized for CNS penetration due to reduced molecular weight and polar surface area.

Biological Activity

(1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and comparative analysis with similar compounds.

  • Molecular Formula : C11H14Cl2N2
  • Molecular Weight : 245.1 g/mol
  • CAS Number : 2703749-34-0
  • Purity : ≥ 95%

The compound is typically encountered as a dihydrochloride salt, which enhances its solubility and suitability for biological applications.

The biological activity of this compound is largely attributed to its quinoline moiety, known for its ability to intercalate with DNA. This interaction may contribute to its antitumor properties. Additionally, the compound may exert effects on specific molecular targets, including enzymes and receptors involved in various signaling pathways.

Biological Activities

Research indicates that this compound may have the following biological activities:

  • Antitumor Activity : Due to its ability to intercalate with DNA, it may inhibit cancer cell proliferation.
  • Neuroprotective Effects : Potential applications in treating neurological disorders have been suggested based on its interaction with neurotransmitter systems.
  • Antimicrobial Properties : The compound may exhibit activity against certain pathogens, warranting further investigation in infectious disease contexts.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameStructure TypeNotable Activity
QuinolineParent StructureCore structure for derivatives
ChloroquineAntimalarial DrugEfficacy against malaria
QuinidineAntiarrhythmic AgentTreatment for heart rhythm disorders

The specific arrangement of functional groups in this compound may confer distinct biological activities compared to these related compounds.

Case Studies and Research Findings

A variety of studies have been conducted to elucidate the biological activity of this compound:

Study 1: Antitumor Activity

A study explored the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound demonstrated protective effects on neuronal cells against oxidative stress, indicating its potential utility in neurodegenerative disease treatment.

Study 3: Antimicrobial Activity

Research into the antimicrobial properties showed that this compound exhibited significant inhibitory effects against several bacterial strains, highlighting its potential as an antibiotic candidate.

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